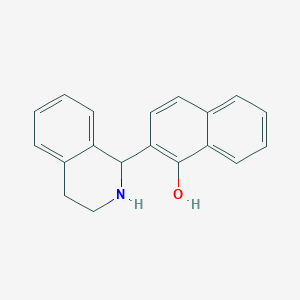

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol

Vue d'ensemble

Description

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Méthodes De Préparation

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol typically involves multi-step procedures. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Analyse Des Réactions Chimiques

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

Applications De Recherche Scientifique

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in pathogen growth or neurodegeneration. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol include other 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. Some examples include:

- 1,2,3,4-Tetrahydroisoquinoline itself

- 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

- 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)oxazole

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Activité Biologique

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol (CAS 897035-09-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H17NO

- Molecular Weight : 275.34 g/mol

Biological Activities

The compound exhibits a range of biological activities, particularly in the fields of oncology and neuroprotection.

Anti-Cancer Activity

Research has highlighted the anti-cancer potential of tetrahydroisoquinoline derivatives, including this compound. A study focused on various synthesized tetrahydroisoquinoline derivatives demonstrated significant anti-angiogenesis and anti-cancer properties against colorectal cancer cell lines (Colo320, DLD-1, HCT116) through in vitro assays. Notably:

- IC50 Values : The compound GM-3-18 exhibited significant activity with IC50 values ranging from 0.9 μM to 10.7 μM across different cancer cell lines .

Table 1: Summary of Anti-Cancer Activities of THIQ Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| GM-3-18 | HCT116 | 0.9 - 10.7 | KRas Inhibition |

| GM-3-121 | HCT116 | 1.72 | Anti-Angiogenesis |

| GM-3-16 | Colo320 | 1.6 - 2.6 | KRas Inhibition |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective effects against neurodegenerative disorders. The structural features of these compounds contribute to their ability to interact with various neurotransmitter systems and exhibit protective effects on neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely linked to their chemical structure. Modifications at specific positions on the isoquinoline ring can enhance or diminish their activity:

- The presence of electronegative groups at the para position of the phenyl ring has been shown to increase KRas inhibition.

- Substituents such as chloro and ethyl groups have been associated with improved anti-cancer potency .

Case Studies

Several case studies have documented the efficacy of tetrahydroisoquinoline analogs in preclinical settings:

- Study on Anti-Angiogenesis : A comprehensive study evaluated the anti-angiogenic properties of THIQs using a tube formation assay on endothelial cells. Compounds GM-3-121 and GM-3-18 demonstrated over 50% inhibition of angiogenesis at concentrations around 10 μM .

- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding interactions between THIQs and target proteins such as KRas and VEGF receptors. These studies revealed critical hydrogen bonding interactions that contribute to their biological efficacy .

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c21-19-16-8-4-2-5-13(16)9-10-17(19)18-15-7-3-1-6-14(15)11-12-20-18/h1-10,18,20-21H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAWKBGPOULHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470063 | |

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897035-09-5 | |

| Record name | 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.